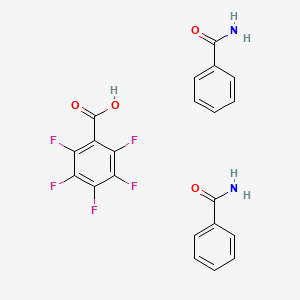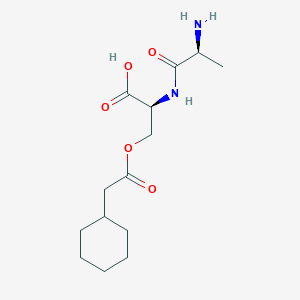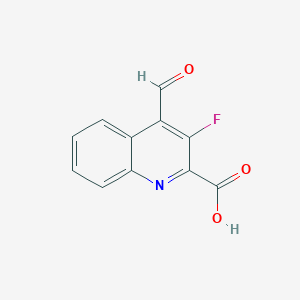
2-Quinolinecarboxylic acid, 3-fluoro-4-formyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Quinolinecarboxylic acid, 3-fluoro-4-formyl- is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a carboxylic acid group at the second position, a fluorine atom at the third position, and a formyl group at the fourth position on the quinoline ring. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 2-Quinolinecarboxylic acid, 3-fluoro-4-formyl- can be achieved through various synthetic routes. One common method involves the Friedländer synthesis, which typically includes the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts. Another approach is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid. Industrial production methods often utilize transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the fluorine and formyl groups onto the quinoline ring .
Chemical Reactions Analysis
2-Quinolinecarboxylic acid, 3-fluoro-4-formyl- undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck cross-coupling reactions to form carbon-carbon bonds with various aryl or vinyl groups
Scientific Research Applications
2-Quinolinecarboxylic acid, 3-fluoro-4-formyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives and other heterocyclic compounds.
Biology: The compound is studied for its potential antibacterial and antiviral activities.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential use in treating infectious diseases, cancer, and inflammatory conditions.
Mechanism of Action
The mechanism of action of 2-Quinolinecarboxylic acid, 3-fluoro-4-formyl- involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to the inhibition of bacterial DNA-gyrase, which prevents the supercoiling of bacterial DNA, thereby inhibiting bacterial replication. The compound’s fluorine atom enhances its ability to penetrate bacterial cell membranes, increasing its efficacy .
Comparison with Similar Compounds
2-Quinolinecarboxylic acid, 3-fluoro-4-formyl- can be compared with other quinoline derivatives such as:
2-Quinolinecarboxylic acid, 3-chloro-4-formyl-: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.
2-Quinolinecarboxylic acid, 3-methyl-4-formyl-: Contains a methyl group instead of fluorine, which can influence its chemical properties and applications.
2-Quinolinecarboxylic acid, 3-fluoro-4-hydroxy-:
These comparisons highlight the unique properties of 2-Quinolinecarboxylic acid, 3-fluoro-4-formyl-, particularly its enhanced biological activity due to the presence of the fluorine atom.
Properties
CAS No. |
834884-28-5 |
|---|---|
Molecular Formula |
C11H6FNO3 |
Molecular Weight |
219.17 g/mol |
IUPAC Name |
3-fluoro-4-formylquinoline-2-carboxylic acid |
InChI |
InChI=1S/C11H6FNO3/c12-9-7(5-14)6-3-1-2-4-8(6)13-10(9)11(15)16/h1-5H,(H,15,16) |
InChI Key |
ZDTSFPGDYNGOFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=N2)C(=O)O)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


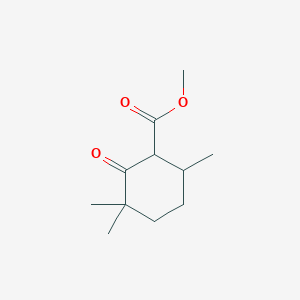
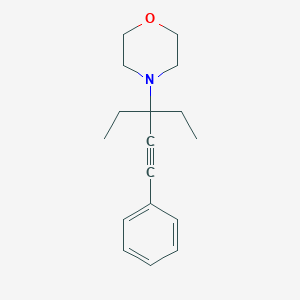
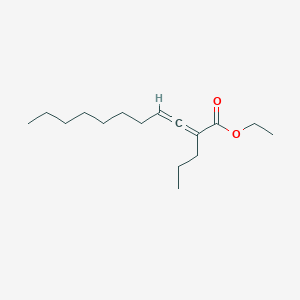
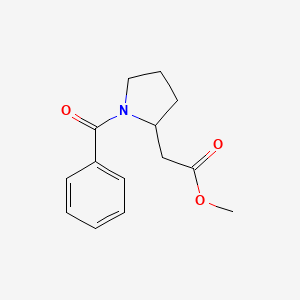

![N,N'-Bis[3,4,5-tris(octyloxy)phenyl]urea](/img/structure/B14183714.png)
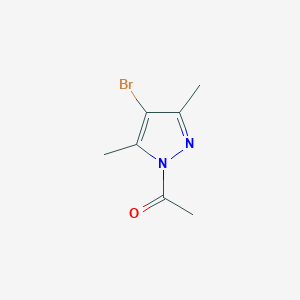
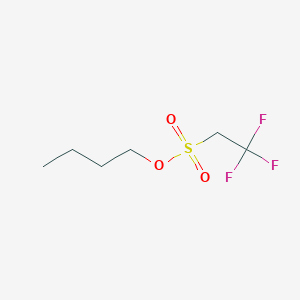
![N-Hydroxy-N~3~-[(3-phenoxyphenyl)methyl]-beta-alaninamide](/img/structure/B14183734.png)
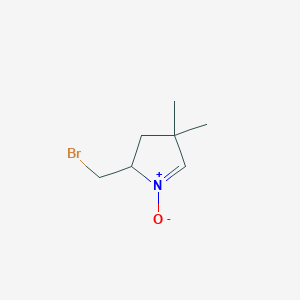
![5-Chloro-2-[(5-methyl-2H-tetrazol-2-yl)methyl]aniline](/img/structure/B14183737.png)
